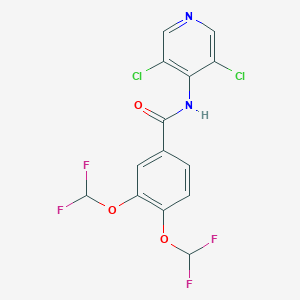
N-(3,5-ジクロロピリジン-4-イル)-3,4-ビス(ジフルオロメトキシ)ベンズアミド
概要
説明
N-(3,5-dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide is a chemical compound known for its significant applications in medicinal chemistry. It is structurally characterized by the presence of a pyridine ring substituted with chlorine atoms and a benzamide moiety with difluoromethoxy groups. This compound is often studied for its potential therapeutic effects and its role as an inhibitor in various biochemical pathways.
科学的研究の応用
N-(3,5-dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving phosphodiesterase.
Medicine: Investigated for its anti-inflammatory and potential antineoplastic activities.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical studies.
作用機序
Target of Action
The primary target of 3,4-Bis(difluoromethoxy) Roflumilast, also known as N-(3,5-dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide, is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B (PDE4B) . This enzyme is found in humans and other species, including rats . PDE4B plays a crucial role in hydrolyzing the second messenger cAMP, which is involved in a variety of physiological responses.
Mode of Action
3,4-Bis(difluoromethoxy) Roflumilast acts as a potent and selective inhibitor of PDE4B . By inhibiting PDE4B, it prevents the breakdown of cAMP, leading to an increase in intracellular cAMP levels . This increase in cAMP levels can then modulate the function of various proteins, including protein kinase A (PKA), which can phosphorylate a wide range of target proteins and influence cellular responses .
Biochemical Pathways
The increase in cAMP levels due to the inhibition of PDE4B affects several biochemical pathways. One of the key pathways is the PKA signaling pathway . The activation of PKA can lead to the phosphorylation and activation or inhibition of various downstream targets, which can affect numerous cellular processes, including inflammation, immune response, and memory .
Result of Action
The inhibition of PDE4B by 3,4-Bis(difluoromethoxy) Roflumilast and the subsequent increase in cAMP levels can lead to a range of molecular and cellular effects. For instance, it has been shown to have anti-inflammatory effects . This is particularly relevant in the context of diseases like asthma and chronic obstructive pulmonary disease (COPD), where inflammation plays a key role .
生化学分析
Biochemical Properties
3,4-Bis(difluoromethoxy) Roflumilast is known to interact with enzymes such as cAMP-specific 3’,5’-cyclic phosphodiesterase 4B (PDE4B) in humans . It exhibits inhibitory effects on this enzyme, leading to an accumulation of intracellular cAMP levels .
Cellular Effects
The compound’s influence on cell function is primarily through its impact on cell signaling pathways. By inhibiting PDE4B, 3,4-Bis(difluoromethoxy) Roflumilast increases intracellular cAMP levels, which can modulate various cellular processes .
Molecular Mechanism
The molecular mechanism of 3,4-Bis(difluoromethoxy) Roflumilast involves the reversible, selective inhibition of PDE4, leading to an increase in intracellular cAMP levels . This change in cAMP levels can influence gene expression and other cellular processes .
Metabolic Pathways
3,4-Bis(difluoromethoxy) Roflumilast is involved in the cAMP signaling pathway through its inhibition of PDE4 . This can affect metabolic flux and metabolite levels within cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common method includes the haloalkylation of 4-hydroxy-3-cyclopropylmethoxybenzaldehyde with chlorodifluoromethane to obtain 4-difluoromethoxy-3-cyclopropylmethoxy benzaldehyde. This intermediate is then oxidized using sulphamic acid and sodium chlorite in the presence of glacial acetic acid to form 4-difluoromethoxy-3-cyclopropylmethoxybenzoic acid. The acid is converted into its corresponding acid chloride using thionyl chloride, which is then reacted with 4-amino-3,5-dichloropyridine in the presence of sodium hydride in dry tetrahydrofuran to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
N-(3,5-dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.
Substitution: Halogen atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sulphamic acid and sodium chlorite.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
類似化合物との比較
Similar Compounds
Roflumilast: Another PDE4 inhibitor with a similar structure, used for treating chronic obstructive pulmonary disease.
Apremilast: A PDE4 inhibitor used for treating psoriatic arthritis and plaque psoriasis.
Uniqueness
N-(3,5-dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide is unique due to its specific substitution pattern on the pyridine and benzamide rings, which imparts distinct biochemical properties. Its difluoromethoxy groups contribute to its potency and selectivity as a PDE4 inhibitor, making it a valuable compound in medicinal chemistry research.
特性
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F4N2O3/c15-7-4-21-5-8(16)11(7)22-12(23)6-1-2-9(24-13(17)18)10(3-6)25-14(19)20/h1-5,13-14H,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYBMFARPXRQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=NC=C2Cl)Cl)OC(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599363 | |
| Record name | N-(3,5-Dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162401-30-1 | |
| Record name | N-(3,5-Dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


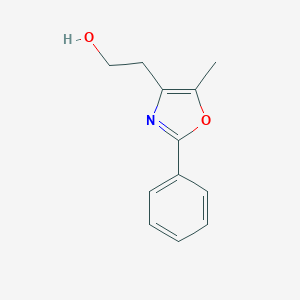
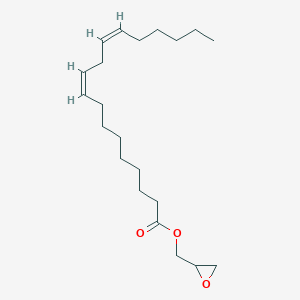
![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)
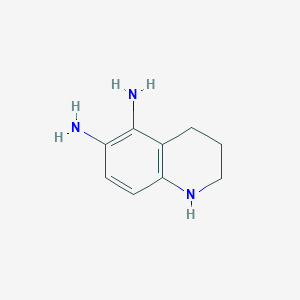
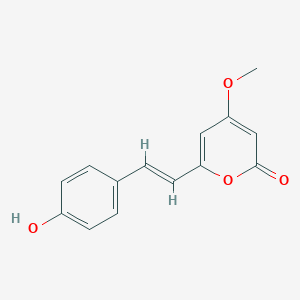
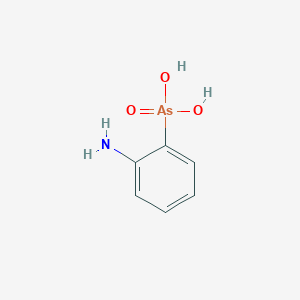
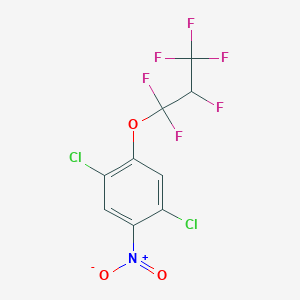
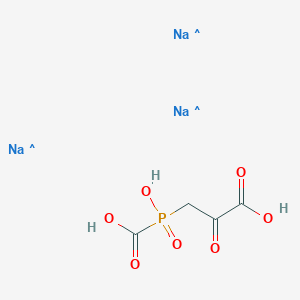
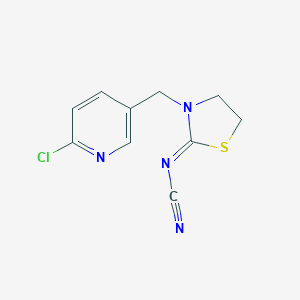
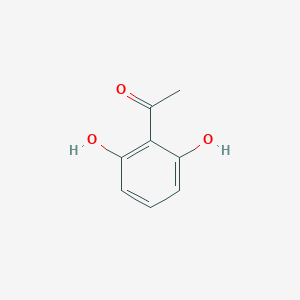
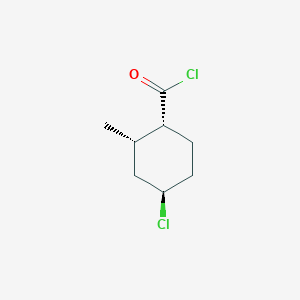
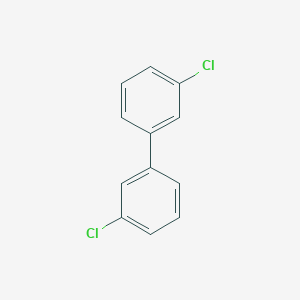
![3,5-Dimethyl 2H-Furo[2,3-c]pyran-2-one](/img/structure/B134846.png)
![3-[4-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B134851.png)
